Methyl (2-(hydroxymethyl)phenyl)carbamate

Description

Historical Development and Significance in Organic Chemistry

The development of methyl (2-(hydroxymethyl)phenyl)carbamate emerged from the broader evolution of carbamate chemistry, which has played a crucial role in organic synthesis and pharmaceutical applications over the past century. Carbamate compounds, as derivatives of carbamic acid, have been recognized for their stability and versatility in synthetic organic chemistry. The specific synthesis pathway for this compound involves the reaction of 2-aminobenzyl alcohol with methyl chloroformate, a method that demonstrates the classical approach to carbamate formation through nucleophilic attack on chloroformate esters. This synthetic methodology reflects the historical development of carbamate chemistry, where researchers have progressively refined techniques for introducing carbamate functionality into aromatic systems.

Research investigations have established that carbamate esters, commonly referred to as urethanes, represent a fundamental class of compounds with extensive applications in polymer chemistry and pharmaceutical synthesis. The significance of this compound within this context lies in its dual functionality, combining the protective properties of the carbamate group with the reactive potential of the hydroxymethyl substituent. Contemporary studies have demonstrated that such compounds serve as valuable intermediates in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and specialty chemicals. The computational investigations of related carbamate systems have revealed the mechanistic pathways involved in their formation and transformation, providing insights into the fundamental chemistry that governs these important organic compounds.

Nomenclature, Identification Parameters, and Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, designating it as methyl N-[2-(hydroxymethyl)phenyl]carbamate according to standard chemical naming protocols. The compound's official Chemical Abstracts Service registry number 117550-36-4 provides its unique identification within chemical databases and regulatory systems. Additional nomenclature variations include the descriptor "Carbamic acid, [2-(hydroxymethyl)phenyl]-, methyl ester," which emphasizes the ester nature of the carbamate functionality. The compound has been assigned the molecular descriptor number MFCD14680132 in chemical databases, facilitating its identification in research and commercial applications.

The canonical Simplified Molecular Input Line Entry System representation "O=C(OC)NC1=CC=CC=C1CO" provides a linear notation for the compound's structure, enabling computer-based chemical information systems to process and analyze its molecular architecture. The International Chemical Identifier key QNCPWLXCDKFGEK-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, ensuring precise identification across different chemical databases and information systems. Research databases have recorded the compound's creation date as 2007-02-09, with subsequent modifications tracked through 2025-05-24, indicating ongoing research interest and database maintenance. The European Community number and other international identifiers further establish the compound's position within global chemical registration systems, facilitating international trade and regulatory compliance.

Position within Carbamate Family of Compounds

This compound occupies a distinctive position within the carbamate family as a substituted aromatic carbamate bearing hydroxyl functionality. Carbamates represent derivatives of carbamic acid with the general formula H2NC(=O)OH, where various substitutions on both nitrogen and oxygen atoms create diverse chemical entities with specialized properties. The classification encompasses N-substituted and O-substituted carbamic acids, with the title compound representing an N-substituted aromatic carbamate with additional hydroxymethyl functionality. Research has established that carbamate esters are commonly referred to as urethanes, distinguishing them from polymers containing repeating carbamate units known as polyurethanes.

The aromatic nature of this compound places it among a specialized subset of carbamates that exhibit enhanced stability and unique reactivity patterns compared to aliphatic analogs. Comparative analysis with related compounds such as methyl (3-(hydroxymethyl)phenyl)carbamate, which bears the hydroxymethyl group in the meta position, reveals the influence of substitution pattern on chemical behavior. The ortho-substituted hydroxymethyl group in the title compound creates unique steric and electronic effects that distinguish it from other positional isomers. Research investigations have demonstrated that the specific positioning of functional groups within aromatic carbamates significantly influences their synthetic utility and biological activity profiles.

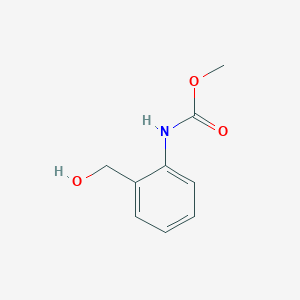

General Structural Features and Molecular Architecture

The molecular architecture of this compound combines several key structural elements that define its chemical behavior and synthetic utility. The compound features a benzene ring as its core aromatic system, with carbamate and hydroxymethyl substituents positioned in an ortho relationship. The carbamate functional group consists of a carbonyl carbon bonded to both a methoxy group and an aromatic nitrogen, creating the characteristic ester linkage that defines this class of compounds. The molecular formula C9H11NO3 indicates the presence of nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms, distributed across the aromatic ring, carbamate group, and hydroxymethyl substituent.

Computational analysis reveals that the compound adopts conformations where the carbamate group maintains planarity with the aromatic ring system, while the hydroxymethyl group can rotate around the carbon-carbon bond connecting it to the benzene ring. The three-dimensional structure exhibits specific geometric parameters that influence intermolecular interactions and chemical reactivity patterns. Related structural studies on similar compounds have demonstrated that the dihedral angles between benzene and amide groups typically range from 70 to 75 degrees, indicating significant non-planarity between these molecular fragments. The presence of both hydrogen bond donor and acceptor sites within the molecule enables complex intermolecular association patterns that influence physical properties such as melting point and solubility characteristics.

Table 1: Key Identification Parameters for this compound

Table 2: Physical Properties and Structural Characteristics

Structure

2D Structure

Properties

IUPAC Name |

methyl N-[2-(hydroxymethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9(12)10-8-5-3-2-4-7(8)6-11/h2-5,11H,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCPWLXCDKFGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044603 | |

| Record name | (2-Hydroxymethyl-phenyl)carbamic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117550-36-4 | |

| Record name | (2-Hydroxymethyl-phenyl)carbamic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry

- Protecting Group in Organic Synthesis : Methyl (2-(hydroxymethyl)phenyl)carbamate serves as a protecting group for amines in peptide synthesis. Its stability allows for selective reactions without interfering with other functional groups present in complex molecules.

- Reactivity Studies : The compound can undergo various chemical transformations, including oxidation and reduction reactions, making it valuable for studying reaction mechanisms and developing new synthetic pathways .

Biology

- Enzyme Mechanism Studies : In biochemical research, this compound is utilized to investigate enzyme mechanisms and protein interactions. Its ability to modulate enzyme activity through reversible binding makes it an important tool for understanding biological processes at the molecular level.

- Drug Development : The structural features of this compound allow it to be explored as a potential lead compound in drug design, particularly for creating inhibitors targeting specific enzymatic pathways .

Industry

- Material Science : This compound is employed in the synthesis of advanced materials and polymers with tailored properties. Its functional groups can be modified to enhance material characteristics such as thermal stability and mechanical strength .

- Agricultural Chemistry : this compound derivatives have been investigated for their potential insecticidal properties, contributing to the development of safer agricultural chemicals .

Case Study 1: Peptide Synthesis

In a study focused on peptide synthesis, this compound was used as a protecting group for amino acids during solid-phase synthesis. The stability of the carbamate group allowed for multiple coupling reactions without deprotection issues, showcasing its effectiveness in complex peptide assemblies.

Case Study 2: Enzyme Inhibition

Research examining the inhibition of specific enzymes revealed that this compound could effectively modulate enzyme activity by forming stable complexes. This interaction was quantified using kinetic assays that demonstrated significant inhibition rates compared to control compounds.

Mechanism of Action

The mechanism by which methyl (2-(hydroxymethyl)phenyl)carbamate exerts its effects involves interaction with specific molecular targets and pathways. The hydroxymethyl group plays a crucial role in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Meta vs. Para Substitution

Table 1: Physical Properties of Structural Isomers

Substituent Effects on Physicochemical Properties

- Polar Groups (e.g., –CH2OH): Increase solubility in polar solvents (e.g., water, ethanol) compared to non-polar substituents like methyl or chloro groups .

- Electron-Withdrawing Groups (e.g., –NO2): Compounds such as 5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-pyrimidinedione exhibit higher melting points (206–208°C) due to enhanced intermolecular interactions .

- Lipophilicity : Hydroxymethyl-substituted carbamates likely have lower log k (HPLC-derived) compared to chloro- or nitro-substituted analogues, impacting drug absorption .

Biological Activity

Methyl (2-(hydroxymethyl)phenyl)carbamate, with the CAS number 117550-36-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which is known for its diverse biological activities. The molecular formula is C9H11NO3, and its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 117550-36-4 |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. A study published in Biomed Research International highlighted its effectiveness against various strains of bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA strains, suggesting potential as an antibacterial agent .

Cytotoxic Effects

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance, a concentration-dependent cytotoxicity was observed in human breast cancer cells (MCF-7), with IC50 values ranging from 25 to 50 µM after 48 hours of exposure. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 activity and DNA fragmentation assays .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, leading to disrupted metabolic functions in pathogenic organisms.

- Induction of Apoptosis : In cancer cells, the compound promotes apoptotic pathways, contributing to reduced cell viability.

- Interaction with Cellular Targets : It is suggested that this compound interacts with specific receptors or proteins within cells, influencing signaling pathways related to growth and survival.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- Objective : Assess the efficacy against MRSA.

- Methodology : Disc diffusion method and MIC determination.

- Results : Significant inhibition zones were observed; MIC was determined at 32 µg/mL.

-

Cytotoxicity Assessment :

- Objective : Evaluate effects on MCF-7 breast cancer cells.

- Methodology : MTT assay for cell viability, caspase-3 activity measurement.

- Results : IC50 values between 25-50 µM; increased apoptosis markers were noted.

Data Summary

The following table summarizes key findings from recent studies:

| Study Focus | Target Organism/Cell Line | MIC/IC50 Value | Notable Findings |

|---|---|---|---|

| Antimicrobial Activity | MRSA | 32 µg/mL | Significant inhibition observed |

| Cytotoxicity | MCF-7 Breast Cancer Cells | 25-50 µM | Induces apoptosis via caspase activation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Methyl (2-(hydroxymethyl)phenyl)carbamate, and how can reaction efficiency be optimized?

- The compound can be synthesized via carbamate formation using methyl chloroformate or similar reagents with (2-(hydroxymethyl)phenyl)amine. A catalyst-free approach in aqueous ethanol has been demonstrated for analogous carbamates, which minimizes side reactions and simplifies purification . Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to methyl chloroformate) and reaction time (typically 4–6 hours at 0–5°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (>75%) and purity (>98%) .

Q. How should researchers characterize this compound to confirm its structural integrity?

- Key techniques include:

- NMR spectroscopy : Analyze and NMR spectra for characteristic peaks (e.g., carbamate carbonyl at ~155 ppm in , hydroxyl proton at ~5.5 ppm in ) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- HPLC : Retention time consistency under standardized conditions (e.g., C18 column, acetonitrile/water gradient) verifies purity .

Q. What safety protocols are critical when handling this compound in the laboratory?

- While specific GHS data for this compound is limited, structurally similar carbamates (e.g., Methyl (3-hydroxyphenyl)-carbamate) require:

- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation.

- Storage : -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals inform its stability and reactivity?

- X-ray crystallography combined with graph-set analysis (e.g., using SHELXL ) reveals hydrogen-bonding motifs. For example:

- Intramolecular bonds : Hydroxyl groups may form O–H···O=C interactions, stabilizing the carbamate moiety.

- Intermolecular bonds : Chains or dimers via N–H···O or O–H···N interactions influence crystal packing and melting points .

- Computational tools (e.g., Mercury, PLATON) can predict these patterns to guide co-crystal design for enhanced solubility .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

- Data validation : Use checkCIF to identify outliers in bond lengths/angles.

- Software tools : SHELXL’s restraints (e.g., DFIX, SIMU) correct over-parameterization in low-resolution datasets .

- Twinned data : Employ TWINABS for integration and refine using a twin matrix in SHELXL .

Q. How can metabolic pathways of this compound be mapped in preclinical models?

- In vitro assays : Liver microsomes (rat/human) identify Phase I metabolites (e.g., hydroxylation at the benzene ring) via LC-MS/MS.

- Isotopic labeling : -tagged carbamates track biotransformation products. Major metabolites often include hydrolyzed derivatives (e.g., 2-(hydroxymethyl)phenylamine) and conjugated glucuronides .

- Quantitative analysis : Use calibration curves (1–1000 ng/mL range) to determine metabolite concentrations .

Q. What computational methods predict the physicochemical properties of this compound derivatives?

- ADMET prediction : Tools like ACD/Labs Percepta estimate logP (~1.8), aqueous solubility (~2.3 mg/mL), and metabolic stability (CYP3A4 liability) .

- Docking studies : AutoDock Vina models interactions with biological targets (e.g., enzymes), prioritizing derivatives with binding energies ≤-8 kcal/mol .

Methodological Notes

- Crystallography : Always cross-validate SHELX-refined structures with PLATON’s ADDSYM to detect missed symmetry .

- Metabolite identification : Combine high-resolution MS fragmentation with reference standards to eliminate false positives .

- Synthetic scale-up : Pilot reactions (1–10 mmol) using microwave-assisted synthesis (80°C, 30 min) improve reproducibility for gram-scale production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.